>800-Fold Greater Potency in Phosphatidic Acid Formation Inhibition vs. Pentoxifylline
Lisofylline demonstrates a >800-fold increase in potency as an inhibitor of phosphatidic acid (PA) formation compared to its parent compound, pentoxifylline [1]. While pentoxifylline inhibits PA formation with an IC50 of 500 µM, lisofylline achieves inhibition with an IC50 of 0.6 µM [1]. This differential is reflected in functional outcomes: lisofylline protects BALB/c mice from endotoxin lethality when administered 4 hours after lipopolysaccharide challenge, whereas pentoxifylline fails to provide this protection [1].
| Evidence Dimension | Inhibition of phosphatidic acid (PA) formation |
|---|---|
| Target Compound Data | IC50 = 0.6 µM |
| Comparator Or Baseline | Pentoxifylline: IC50 = 500 µM |
| Quantified Difference | >800-fold more potent |
| Conditions | Murine P388 monocytic leukemia cells stimulated with bacterial lipopolysaccharide (LPS) |
Why This Matters
This potency differential directly informs compound selection for research requiring targeted inhibition of PA-mediated signaling pathways in inflammatory and autoimmune models.
- [1] Rice GC, Brown PA, Nelson RJ, Bianco JA, Singer JW, Bursten S. Protection from endotoxic shock in mice by pharmacologic inhibition of phosphatidic acid. Proc Natl Acad Sci U S A. 1994;91(9):3857-3861. View Source
